molecular formula C16H14O3 B11726316 3-[2-(4-Methylphenoxy)phenyl]-2-propenoic acid CAS No. 320423-54-9

3-[2-(4-Methylphenoxy)phenyl]-2-propenoic acid

Katalognummer: B11726316
CAS-Nummer: 320423-54-9
Molekulargewicht: 254.28 g/mol
InChI-Schlüssel: PXNQHBBTUXRJAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-(4-Methylphenoxy)phenyl]-2-propenoic acid is an organic compound with the molecular formula C16H14O3 It is a derivative of propenoic acid, featuring a phenyl group substituted with a 4-methylphenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Methylphenoxy)phenyl]-2-propenoic acid typically involves the reaction of 4-methylphenol with 2-bromophenylacetic acid under basic conditions to form the intermediate 2-(4-methylphenoxy)phenylacetic acid. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the desired this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-[2-(4-Methylphenoxy)phenyl]-2-propenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated derivatives. Substitution reactions can lead to various halogenated or nucleophile-substituted products .

Wissenschaftliche Forschungsanwendungen

3-[2-(4-Methylphenoxy)phenyl]-2-propenoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-tumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals, coatings, and adhesives.

Wirkmechanismus

The mechanism of action of 3-[2-(4-Methylphenoxy)phenyl]-2-propenoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist for certain receptors, modulating cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(4-Methylphenoxy)propionic acid
  • 2-Methyl-4-(4-methylphenoxy)phenylacetic acid
  • 4-(4-Methylphenoxy)benzoic acid

Uniqueness

3-[2-(4-Methylphenoxy)phenyl]-2-propenoic acid is unique due to its specific structural features, such as the presence of both a phenyl and a 4-methylphenoxy group attached to the propenoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

320423-54-9

Molekularformel

C16H14O3

Molekulargewicht

254.28 g/mol

IUPAC-Name

3-[2-(4-methylphenoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C16H14O3/c1-12-6-9-14(10-7-12)19-15-5-3-2-4-13(15)8-11-16(17)18/h2-11H,1H3,(H,17,18)

InChI-Schlüssel

PXNQHBBTUXRJAP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)OC2=CC=CC=C2C=CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.